N,N-Diethyl-m-toluidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPVVROJHKLHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052610 | |

| Record name | N,N-Diethyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-67-8 | |

| Record name | N,N-Diethyl-m-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Diethylamino)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-m-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diethyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIETHYLAMINO)TOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5635R949A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N,N-Diethyl-m-toluidine: Properties, Reactivity, and Experimental Analysis

Introduction

N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a substituted aromatic amine that serves as a pivotal intermediate in various industrial and research applications.[1][2] Its utility is particularly pronounced in the synthesis of dyes and as a building block in the development of pharmaceutical compounds.[1][3] The strategic placement of a diethylamino group and a methyl group on the benzene ring imparts a unique combination of steric and electronic properties, which dictates its chemical behavior and physical characteristics. This guide provides an in-depth analysis of these properties, offering field-proven insights and experimental protocols for researchers, chemists, and professionals in drug development.

Part 1: Core Physicochemical and Structural Properties

A foundational understanding of a molecule's intrinsic properties is critical for its effective application, from reaction design to final product formulation.

Molecular Structure and Identification

The molecular architecture of this compound is the primary determinant of its reactivity and physical state.

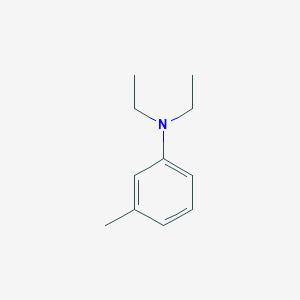

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of N,N-Diethyl-3-methylaniline.

Table 1: Molecular Identifiers and Properties

| Identifier | Value | Source(s) |

| CAS Number | 91-67-8 | [1][4][5] |

| Molecular Formula | C₁₁H₁₇N | [4][5] |

| Molecular Weight | 163.26 g/mol | [4][5] |

| IUPAC Name | N,N-diethyl-3-methylaniline | [5] |

| Synonyms | 3-Diethylaminotoluene, DMT | [3][4][6] |

| Canonical SMILES | CCN(CC)c1cccc(C)c1 | [4] |

| InChI Key | CIPVVROJHKLHJI-UHFFFAOYSA-N | [4] |

Physical Characteristics

The bulk physical properties of this compound are essential for safe handling, storage, and process engineering.

Table 2: Key Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow or light orange clear liquid | [1][3][4] |

| Boiling Point | 231-231.5 °C | [3] |

| Density | 0.922 - 0.923 g/mL at 20-25 °C | [3][7] |

| Refractive Index (n²⁰/D) | 1.5361 | [3] |

| Solubility | Insoluble in water; miscible with alcohol and ether | [3] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. Expected signals include a triplet and a quartet for the two ethyl groups, a singlet for the methyl group on the ring, and a complex pattern for the aromatic protons.

-

¹³C NMR: The carbon spectrum will show unique signals for the methyl carbon, the two distinct carbons of the ethyl groups, and the aromatic carbons, with their chemical shifts influenced by the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations from the alkyl and aromatic groups, C=C stretching from the benzene ring, and C-N stretching bands typical of aromatic amines.

-

Mass Spectrometry (MS): The mass spectrum typically shows a prominent molecular ion peak (m/z) at 163, corresponding to the molecular weight. The most abundant fragment ion is often observed at m/z 148, resulting from the loss of a methyl group (-CH₃).[5]

Part 2: Chemical Reactivity and Synthetic Utility

The chemical nature of this compound is dominated by the electron-donating diethylamino and methyl groups, which activate the aromatic ring.

Basicity and Salt Formation

Like other tertiary amines, the lone pair of electrons on the nitrogen atom confers basicity. This compound readily reacts with acids in exothermic reactions to form the corresponding ammonium salts. This property is crucial for purification schemes, as it allows for separation from non-basic impurities via acid-base extraction.

Electrophilic Aromatic Substitution

The powerful electron-donating nature of the diethylamino group, coupled with the weaker activation from the methyl group, makes the aromatic ring highly susceptible to electrophilic attack. These groups are ortho- and para-directing. Consequently, electrophiles will preferentially substitute at the C2, C4, and C6 positions of the ring. This high reactivity is the cornerstone of its use as an intermediate, particularly in the synthesis of azo dyes and other complex organic molecules.

Diagram 2: Generalized Workflow for Electrophilic Aromatic Substitution

Caption: A self-validating workflow for electrophilic substitution reactions.

Stability and Reactivity Profile

This compound may darken upon exposure to air, indicating a susceptibility to oxidation. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid halides.[8]

Part 3: Experimental Protocols for Characterization

The following protocols describe standard methodologies for verifying the physical and structural properties of this compound.

Protocol 1: Physical Property Verification

Objective: To confirm the boiling point and density of a sample.

Methodology:

-

Boiling Point Determination (Micro-scale):

-

Place 0.5 mL of the sample into a small test tube.

-

Insert a thermometer with the bulb just above the liquid surface.

-

Heat the tube in a suitable heating block or oil bath.

-

Record the temperature at which the liquid boils and a steady reflux ring is observed on the thermometer. This temperature is the boiling point.

-

-

Density Determination:

-

Accurately weigh a clean, dry 1 mL pycnometer (volumetric flask) on an analytical balance.

-

Carefully fill the pycnometer with the sample to the calibration mark, ensuring no air bubbles are present.

-

Reweigh the filled pycnometer.

-

Calculate the density by dividing the mass of the sample (filled weight - empty weight) by the flask's calibrated volume (1.000 mL).

-

Causality: These fundamental physical constants are sensitive to impurities. A significant deviation from the literature values ([3]) would indicate the presence of contaminants, necessitating further purification.

Protocol 2: Structural Confirmation via NMR Spectroscopy

Objective: To acquire a ¹H NMR spectrum to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using standard parameters (e.g., 8-16 scans, 90° pulse angle, 2-5 second relaxation delay).

-

-

Data Processing & Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm they match the expected structure of this compound.

-

Trustworthiness: The self-validating nature of this protocol lies in the unique and predictable pattern of signals. The integration of the peaks should correspond to the number of protons in each environment (e.g., a 6H:4H:3H ratio for the ethyl and methyl protons), providing an internal check on the structural assignment.

Part 4: Safety, Handling, and Storage

Proper handling is essential due to the toxicological profile of this compound.

-

Hazard Identification: The compound is classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[1][5][6][9] It causes skin and serious eye irritation.[9]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 91-67-8 [chemicalbook.com]

- 3. News - this compound 91-67-8 [mit-ivy.com]

- 4. This compound [for Biochemical Research] [cymitquimica.com]

- 5. This compound | C11H17N | CID 66679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 91-67-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound, 98% 91-67-8 India [ottokemi.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Role of N,N-Diethyl-m-toluidine as a Core Chemical Intermediate

An In-Depth Technical Guide to the Molecular Properties of N,N-Diethyl-m-toluidine

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 91-67-8), also known as 3-Methyl-N,N-diethylaniline, is an aromatic amine that serves as a pivotal intermediate in the synthesis of a wide array of specialized chemicals.[1] Its utility spans multiple high-stakes industries, including pharmaceuticals and advanced materials, but it is most prominently recognized for its role as a precursor in the manufacturing of various dyes.[1][2] For researchers and development professionals, a precise understanding of its fundamental molecular properties—specifically its chemical formula and molecular weight—is not merely academic. These values are the bedrock of reproducible synthesis, accurate formulation, and reliable analytical characterization. This guide provides a detailed examination of these core properties, explaining their derivation and their critical impact on laboratory and industrial applications.

Section 1: Chemical Formula and Molecular Structure

The unambiguous identification of a chemical compound begins with its molecular formula and structure. These elements define its elemental composition and the spatial arrangement of its atoms, which in turn dictate its chemical behavior and physical properties.

Molecular Formula: C₁₁H₁₇N[3][4][5]

This formula indicates that each molecule of this compound is composed of 11 carbon atoms, 17 hydrogen atoms, and one nitrogen atom.

Chemical Structure Visualization

The connectivity of these atoms is represented in the following two-dimensional structure, rendered using the DOT language. The structure consists of a benzene ring substituted with a methyl group and a diethylamino group at the meta position (positions 1 and 3, respectively).

Caption: 2D chemical structure of this compound (C₁₁H₁₇N).

Section 2: Molecular Weight Calculation and Verification

The molecular weight (or molar mass) is a critical parameter derived directly from the molecular formula. It represents the mass of one mole of the substance and is fundamental for all quantitative chemical work. The accepted molecular weight of this compound is 163.26 g/mol .[3][4][6][7][8]

Protocol for Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₁H₁₇N). This process is self-validating, as it relies on internationally accepted standard atomic weights.

Step-by-Step Calculation:

-

Identify Elements: List all unique elements present in the formula (Carbon, Hydrogen, Nitrogen).

-

Count Atoms: Determine the number of atoms for each element from the formula's subscripts.

-

Find Atomic Weights: Use the standard atomic weight for each element. For high-precision work, refer to the latest IUPAC values.

-

Carbon (C): ~12.011 u

-

Hydrogen (H): ~1.008 u

-

Nitrogen (N): ~14.007 u

-

-

Calculate Total Mass: For each element, multiply the atom count by its atomic weight.

-

Sum for Molecular Weight: Sum the total masses of all elements to obtain the final molecular weight.

Data Presentation: Atomic Contribution to Molecular Weight

The following table summarizes the calculation based on the protocol described above.

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 17 | 1.008 | 17.136 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | C₁₁H₁₇N | 29 | - | 163.264 |

Note: The calculated value of 163.264 g/mol is commonly rounded to 163.26 g/mol for practical laboratory use.[1][3][9]

Section 3: Practical Implications in Research and Development

For scientists and developers, the molecular formula and weight are not abstract figures but essential tools for ensuring the precision, validity, and safety of their work.

Stoichiometry in Chemical Synthesis

In drug development and materials science, this compound is a starting reagent, not the final product.[1][2] Its molecular weight is indispensable for stoichiometric calculations, which govern the quantitative relationships in a chemical reaction.

-

Causality: To ensure a reaction proceeds to completion with minimal waste, chemists must calculate the exact molar ratios of reactants. Using the molecular weight of 163.26 g/mol allows a researcher to accurately weigh a specific number of moles of the compound, ensuring it is the limiting or excess reagent as intended by the experimental design. This is critical in multi-step syntheses where yield at each step impacts the overall efficiency.

Workflow for Preparing Standard Solutions

The preparation of solutions with precise concentrations (molarity) is a routine yet critical task in both research and quality control settings.

Caption: Workflow for preparing a standard molar solution of this compound.

-

Trustworthiness: This workflow is a self-validating system. If the molecular weight is correctly applied and measurements are performed with calibrated equipment, the resulting solution concentration will be accurate and reliable, ensuring the reproducibility of experiments that depend on it.

Compound Identification in Analytical Chemistry

In analytical techniques such as mass spectrometry (MS), the molecular weight is a primary identifier of a compound. The mass spectrometer measures the mass-to-charge ratio of ionized molecules. A peak corresponding to the molecular ion (M+) or a protonated molecule ([M+H]+) at approximately 163.26 Da provides strong evidence for the presence of this compound in a sample.[3] This serves as a fundamental check for purity, reaction monitoring, and metabolite identification.

Conclusion

The molecular formula (C₁₁H₁₇N) and molecular weight (163.26 g/mol ) of this compound are foundational constants that underpin its use in scientific and industrial domains. They are essential for the quantitative aspects of chemical synthesis, the preparation of analytical standards, and the verification of the compound's identity. For the researcher, scientist, or drug development professional, a firm grasp of these core properties is a prerequisite for innovation and for maintaining the highest standards of scientific integrity.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H17N | CID 66679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [for Biochemical Research] [cymitquimica.com]

- 5. N-N-Diethyl Meta Toluidine | DEMT | Aarti Industries [aarti-industries.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. getchem.com [getchem.com]

- 8. This compound, 98% 91-67-8 India [ottokemi.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N,N-Diethyl-m-toluidine

Abstract

N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a substituted aniline derivative utilized as an intermediate in the synthesis of various dyes and pharmaceuticals.[1] A precise and unambiguous structural confirmation is paramount for its application in research and development, ensuring purity, consistency, and safety. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of this compound. We will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles and supported by empirical data from reputable spectral databases. Furthermore, this document outlines standardized protocols for data acquisition, offering field-proven insights for researchers, scientists, and quality control professionals.

Molecular Structure and Spectroscopic Correlation

The structural integrity of a chemical entity is the foundation of its function. For this compound, a molecule with a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol , spectroscopy provides a non-destructive window into its atomic and molecular framework.[2] The arrangement of the aromatic ring, the methyl substituent at the meta position, and the diethylamino group gives rise to a unique spectral fingerprint. Understanding this structure is key to interpreting the data that follows.

References

solubility of N,N-Diethyl-m-toluidine in organic solvents

An In-depth Technical Guide to the Solubility of N,N-Diethyl-m-toluidine in Organic Solvents

Abstract

Introduction: The Role and Relevance of this compound

This compound is an aromatic amine of significant industrial and research interest.[2] Its molecular structure, featuring a diethylamino group attached to a toluene backbone, makes it a versatile building block in organic synthesis.[3] It is a key precursor in the manufacturing of various dyes and pigments and serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][4][5] Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This guide addresses the fundamental question of solubility, providing both a theoretical framework and practical methodologies for its quantitative assessment.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the cornerstone of solubility analysis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 91-67-8 | [1][6] |

| Molecular Formula | C₁₁H₁₇N | [1][3] |

| Molecular Weight | 163.26 g/mol | [1][3] |

| Appearance | Colorless to yellowish liquid | [1][2] |

| Density | ~0.922 g/mL at 25 °C | [1][6] |

| Boiling Point | 231-232 °C | [6] |

| Refractive Index | ~1.535-1.537 | [1][7] |

| Water Solubility | Limited / Poor | [1] |

Theoretical Principles of Solubility

The solubility of this compound is dictated by its molecular structure, which combines both nonpolar and weakly polar features. The widely applied principle of "like dissolves like" provides a strong predictive foundation.[8]

-

Nonpolar Character : The dominant feature of the molecule is the aromatic tolyl group and the two ethyl chains. These hydrocarbon portions are hydrophobic, favoring interactions with nonpolar or weakly polar organic solvents through van der Waals forces.

-

Polar Character : The tertiary amine nitrogen atom possesses a lone pair of electrons, introducing a degree of polarity and making the molecule a hydrogen bond acceptor.[9] Unlike primary or secondary amines, it lacks a hydrogen atom on the nitrogen and therefore cannot act as a hydrogen bond donor.[10] This structural nuance is critical; it means this compound will interact differently with protic solvents (like alcohols) compared to aprotic solvents (like acetone or DMSO).

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility is Expected in :

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the large nonpolar surface area.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The molecule's dipole moment allows for favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While it cannot donate a hydrogen bond, the lone pair on the nitrogen can accept a hydrogen bond from the solvent.[10][11]

-

-

Low Solubility is Expected in :

Caption: Predicted solubility based on molecular structure.

Quantitative Solubility Data: A Framework for Experimental Determination

Table 2: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

|---|---|---|---|

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Toluene | |||

| Heptane | |||

| Dimethyl Sulfoxide (DMSO) |

| Acetonitrile | | | |

Note: The values in this table must be determined experimentally using the protocols outlined in the following section.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[12][13] It is a robust and reliable technique that ensures the solution has reached true equilibrium between the dissolved and undissolved solute.

Core Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to achieve equilibrium. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a validated analytical method.[12]

Step-by-Step Methodology

-

Preparation : Add an excess amount of this compound to a sealed, airtight container (e.g., a 20 mL glass scintillation vial with a PTFE-lined cap) containing a precise volume (e.g., 10.0 mL) of the chosen organic solvent. The presence of undissolved liquid this compound is essential to ensure saturation.

-

Equilibration : Place the sealed vial in a constant-temperature environment, such as an orbital shaker with temperature control or a thermostatted water bath. Agitate the mixture at a consistent rate (e.g., 150 rpm) for a sufficient duration to ensure equilibrium. A period of 24 to 48 hours is typically adequate.

-

Phase Separation : After the equilibration period, allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to let the undissolved solute settle. To ensure complete removal of any undissolved micro-droplets, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Sampling : Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette. Be cautious not to disturb the undissolved layer. For subsequent analysis, it may be necessary to dilute the sample with the same solvent to bring its concentration within the linear range of the analytical instrument.

-

Quantification : Determine the concentration of this compound in the sampled solution using a suitable analytical technique. Two common, self-validating methods are described below.

Caption: Workflow for the Shake-Flask solubility method.

Quantification Techniques

This method is straightforward and relies on the precise measurement of mass.[14]

-

Tare : Accurately weigh a clean, dry, empty container (e.g., a glass petri dish).

-

Sample Addition : Pipette a precise volume (e.g., 5.00 mL) of the clear, saturated supernatant into the tared container.

-

Evaporation : Place the container in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent, leaving behind the non-volatile this compound residue.

-

Final Weighing : Once the residue is completely dry and at constant weight, re-weigh the container.

-

Calculation : The mass of the dissolved solute is the difference between the final and initial weights. The solubility can then be calculated in g/100 mL.

This instrumental method is highly sensitive and suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent is transparent in that region.[15]

-

Determine λmax : Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve :

-

Create a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard at λmax using a spectrophotometer.

-

Plot a graph of Absorbance vs. Concentration. A linear plot that adheres to the Beer-Lambert law should be obtained.

-

-

Analyze Sample : Measure the absorbance of the (appropriately diluted) saturated sample at λmax.

-

Calculate Concentration : Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution.

Conclusion: A Practical Guide for the Modern Researcher

While a definitive, universal solubility chart for this compound in all organic solvents remains to be compiled in the literature, this guide establishes the critical foundation for its practical application. By understanding the interplay between its molecular structure and solvent properties, researchers can make informed predictions. More importantly, by employing the robust, step-by-step experimental protocols detailed herein, scientists and drug development professionals can generate the precise, reliable, and internally-validated solubility data required for their specific applications. This approach ensures scientific integrity and empowers researchers to overcome the data gap, facilitating process optimization, formulation development, and innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H17N | CID 66679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound, 98% 91-67-8 India [ottokemi.com]

- 7. chembk.com [chembk.com]

- 8. chem.ws [chem.ws]

- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 10. byjus.com [byjus.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pharmajournal.net [pharmajournal.net]

- 15. benchchem.com [benchchem.com]

synthesis of N,N-Diethyl-m-toluidine from m-toluidine

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-m-toluidine from m-toluidine

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing this compound, a pivotal intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals.[1][2] We delve into the two primary synthetic pathways originating from m-toluidine: direct alkylation and reductive amination. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of reaction mechanisms, detailed experimental protocols, optimization strategies, and critical safety considerations. Our approach emphasizes the causality behind procedural choices, ensuring a robust and reproducible synthesis.

Introduction: The Significance of this compound

This compound (CAS 91-67-8) is an aromatic tertiary amine characterized as a colorless to light yellow liquid.[1][3] Its molecular structure, featuring a diethylamino group on a toluene backbone, makes it a versatile building block in organic synthesis. While it is structurally related to the active ingredient in the common insect repellent DEET (N,N-Diethyl-m-toluamide), it is important to distinguish this amine intermediate from the final amide product.[4][5] The synthesis of this compound is a fundamental process, the efficiency and purity of which directly impact the quality and yield of subsequent products.

The selection of a synthetic route depends on several factors, including desired selectivity, scale of production, available reagents, and safety infrastructure. This guide will explore the two most prevalent methods, providing the necessary framework for informed decision-making in a laboratory or process chemistry setting.

Synthetic Pathway I: Direct Alkylation

Direct alkylation is a classical and straightforward approach to synthesizing tertiary amines. The method involves the reaction of the primary amine, m-toluidine, with an ethylating agent, typically an ethyl halide such as ethyl bromide or ethyl iodide.[6][7]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of m-toluidine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. This process occurs in two successive steps to yield the tertiary amine.

A significant challenge in this pathway is controlling the degree of alkylation. The reaction can yield a mixture of the starting material, the mono-alkylated product (N-ethyl-m-toluidine), and the desired di-alkylated product (this compound).[7] The initially formed secondary amine, N-ethyl-m-toluidine, is often more nucleophilic than the starting primary amine, leading to competitive reactions.

To favor the formation of the tertiary amine, a molar excess of the ethylating agent is typically employed.[7] This stoichiometric adjustment increases the probability that the intermediate secondary amine will undergo a second alkylation. The reaction also produces a hydrogen halide (e.g., HBr) as a byproduct, which protonates the amine reactants and products, forming ammonium salts. A base, such as sodium hydroxide, is required during the workup to neutralize the acid and liberate the free amine.[6][8]

Caption: Reaction pathway for the direct alkylation of m-toluidine.

Experimental Protocol: Direct Alkylation using Ethyl Bromide

This protocol is adapted from established procedures for N-alkylation of aromatic amines.[6][8]

Materials:

-

m-Toluidine

-

Ethyl bromide

-

10% Sodium hydroxide solution

-

Ether (or other suitable extraction solvent)

-

Anhydrous potassium hydroxide or sodium sulfate (drying agent)

Procedure:

-

In a suitable pressure vessel, combine m-toluidine and ethyl bromide. A molar ratio of 1:2.2 (m-toluidine:ethyl bromide) is recommended to favor di-alkylation.

-

Seal the vessel securely and allow the reaction to proceed at room temperature for 24-48 hours. The mixture will likely form a white crystalline mass of the amine hydrobromide salt.[6][8]

-

After the reaction period, carefully vent the vessel in a fume hood. Break up the crystalline mass.

-

Liberate the free amine by adding a 10% sodium hydroxide solution until the mixture is strongly alkaline (test with pH paper). Add ether to dissolve the organic components.[7]

-

Transfer the mixture to a separatory funnel. Separate the ether layer containing the crude product.

-

Wash the ether layer with water and then with brine.

-

Dry the ether solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter off the drying agent and remove the ether by rotary evaporation to yield the crude this compound.

-

Purify the crude product by fractional vacuum distillation.[7]

Synthetic Pathway II: Reductive Amination

Reductive amination is a more selective, one-pot method that minimizes the issue of over-alkylation.[7] This process involves the reaction of m-toluidine with two equivalents of an aldehyde (acetaldehyde) to form an enamine/imine intermediate, which is then reduced in situ to the tertiary amine.[6][9]

Reaction Mechanism and Rationale

The reaction begins with the nucleophilic attack of the primary amine (m-toluidine) on the carbonyl carbon of acetaldehyde, forming a hemiaminal. This intermediate then dehydrates to form an imine. The secondary amine formed after the first reduction can then react with a second molecule of acetaldehyde to form an iminium ion, which is subsequently reduced.

The key to a successful one-pot reductive amination is the choice of reducing agent. The reducing agent must be capable of reducing the imine/iminium intermediate without significantly reducing the aldehyde starting material.[10] While sodium borohydride (NaBH₄) can be used, it may also reduce the aldehyde.[6] Milder, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are less reactive towards aldehydes and ketones but highly effective for reducing the protonated imine (iminium ion).[9][10] This selectivity allows all reactants to be combined in a single step.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. News - this compound 91-67-8 [mit-ivy.com]

- 4. DEET - Wikipedia [en.wikipedia.org]

- 5. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. DSpace [open.bu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Safe Handling of N,N-Diethyl-m-toluidine for Research and Development

N,N-Diethyl-m-toluidine (CAS No. 91-67-8), a substituted aromatic amine, is a versatile intermediate with significant applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3] Its utility in drug development and advanced materials research necessitates a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides an in-depth analysis of the safety data for this compound and outlines best practices for its handling in a laboratory setting, ensuring the protection of researchers and the integrity of their work.

Hazard Identification and Risk Assessment: A Proactive Approach

A comprehensive understanding of the intrinsic hazards of this compound is the cornerstone of safe laboratory practice. This chemical is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7] Furthermore, it is recognized as causing skin and serious eye irritation.[4] Chronic exposure may lead to organ damage, and it is considered harmful to aquatic life with long-lasting effects.[4][5]

Toxicological Profile: The "Why" Behind the Precautions

The toxicity of this compound stems from its ability to be absorbed systemically through ingestion, dermal contact, and inhalation.[2][8] Aromatic amines as a class are known to have various systemic effects, and this compound is no exception. The primary health concerns are:

-

Acute Toxicity: The compound is classified as acutely toxic via oral, dermal, and inhalation routes.[4][5][7] This necessitates stringent measures to prevent any direct contact.

-

Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[4] The causality lies in the chemical's ability to disrupt cell membranes and cause local inflammation.

-

Methemoglobinemia: A potential health effect associated with aromatic amines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[6][9] Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and fatigue.[8][9]

-

Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs.[5][6] The specific target organs are not always well-defined in publicly available literature, reinforcing the need for minimizing long-term exposure.

Physicochemical Properties and Their Safety Implications

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for designing safe handling procedures.

| Property | Value | Safety Implication |

| Molecular Formula | C₁₁H₁₇N | - |

| Molecular Weight | 163.26 g/mol | [1][7] |

| Appearance | Colorless to yellowish liquid | [1][2] |

| Boiling Point | 231-232 °C | [10] |

| Flash Point | 101 °C | [11] |

| Density | ~0.922 g/mL | [10] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [1][3] |

| Vapor Pressure | Low at room temperature | [6] |

The low vapor pressure at ambient temperatures suggests a reduced risk of inhalation exposure from an open container under normal conditions. However, heating the substance will increase its volatility, elevating the inhalation hazard. Its insolubility in water has implications for decontamination and waste disposal.

Engineering Controls and Personal Protective Equipment: A Multi-layered Defense

A robust safety strategy relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[4][12] For procedures with the potential to generate aerosols or vapors (e.g., heating, sonicating, vortexing), a certified chemical fume hood is mandatory.

-

Containment: For larger-scale operations or when there is a significant risk of splashing, the use of a glove box or other containment systems should be considered.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Wear chemical-impermeable gloves.[4] Given that no single glove material is impervious to all chemicals indefinitely, it is advisable to consult glove manufacturer's compatibility charts. Double-gloving may be appropriate for tasks with a high risk of splash.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls may be necessary.[4]

-

Respiratory Protection: Under normal handling conditions in a well-ventilated area or fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges should be used.

Safe Handling and Storage Protocols: From Receipt to Disposal

Adherence to standardized protocols for the handling and storage of this compound is paramount.

General Handling Precautions

-

Do not breathe vapors or mists.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][12]

-

Use non-sparking tools and prevent electrostatic discharge.[4][12]

Step-by-Step Experimental Workflow: Weighing and Solution Preparation

-

Preparation: Don the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves). Ensure the chemical fume hood is operational.

-

Weighing:

-

Conduct all weighing operations within the fume hood.

-

Use a tared, sealed container to minimize exposure. .

-

Clean any spills on the balance immediately with a suitable solvent and absorbent material.

-

-

Solution Preparation:

-

Add the weighed this compound to the solvent in a flask or beaker within the fume hood.

-

If heating is required, use a controlled heating source such as a heating mantle with a temperature controller. Avoid open flames.

-

Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard warnings.

-

Storage Requirements

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][12] It should be stored away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][12]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[13]

-

Specific Hazards: Combustion may produce toxic oxides of nitrogen.[14]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Risk Assessment and Control Workflow

The following diagram illustrates a systematic approach to risk assessment and control when working with this compound.

Caption: A cyclical workflow for risk assessment and control.

Conclusion

This compound is a valuable chemical intermediate for research and development. However, its toxic properties demand a high level of respect and meticulous adherence to safety protocols. By understanding the underlying hazards, implementing a multi-layered system of controls, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. News - this compound 91-67-8 [mit-ivy.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. N,N-dimethyl-m-toluidine | C9H13N | CID 8488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C11H17N | CID 66679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 0456 - N,N-DIMETHYL-p-TOLUIDINE [chemicalsafety.ilo.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound, 98% 91-67-8 India [ottokemi.com]

- 11. chembk.com [chembk.com]

- 12. echemi.com [echemi.com]

- 13. lobachemie.com [lobachemie.com]

- 14. N-ETHYL-M-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Senior Application Scientist's Guide to Sourcing High-Purity N,N-Diethyl-m-toluidine for Research and Development

Introduction: The Critical Role of N,N-Diethyl-m-toluidine in Synthesis

This compound (CAS No. 91-67-8), a tertiary aromatic amine, is a pivotal chemical intermediate in numerous advanced applications. For researchers in drug development and materials science, it serves as a versatile building block in the synthesis of dyes, pigments, polymers, and, most critically, active pharmaceutical ingredients (APIs). Its molecular structure, featuring a diethylamino group on a toluene backbone, provides a reactive site for precise chemical modifications, essential for creating complex target molecules.

In the context of pharmaceutical research, the purity of such an intermediate is not merely a matter of quality but a fundamental prerequisite for success. The presence of impurities, even in trace amounts, can have cascading negative effects, including:

-

Altered Reaction Kinetics: Impurities can poison catalysts or initiate unwanted side reactions, leading to unpredictable outcomes and lower yields.

-

Formation of Toxic Byproducts: In API synthesis, impurities from starting materials can be incorporated into the final drug substance, posing significant safety risks.

-

Compromised Final Product Performance: In materials science, impurities can affect the thermal stability, color, and mechanical properties of polymers and pigments.

This guide provides a comprehensive framework for researchers, scientists, and procurement managers to navigate the commercial landscape of high-purity this compound. It outlines a systematic approach to identifying reputable suppliers, interpreting quality documentation, and implementing independent verification protocols to ensure the integrity of your research and development pipeline.

The Commercial Supplier Landscape

The market for this compound includes large, well-known chemical suppliers, specialized biochemical companies, and manufacturers focused on bulk production. The choice of supplier often depends on the required scale, purity level, and documentation needs of the specific application. High-purity grades (≥99%) are essential for demanding applications like pharmaceutical synthesis.

Below is a comparative summary of offerings from several commercial suppliers. Note that availability and specifications are subject to change, and direct consultation with the supplier for the latest Certificate of Analysis (CoA) for a specific lot is always recommended.

| Supplier | Stated Purity | Analysis Method | Grade / Application | CAS Number |

| TCI Chemicals | >99.0% | Gas Chromatography (GC) | General Synthesis / Research | 91-67-8 |

| Chem-Impex | ≥99% | Gas Chromatography (GC) | Biochemical Research | 91-67-8 |

| Otto Chemie | 98% | Not Specified | For Synthesis | 91-67-8 |

| GetChem Co., Ltd. | ≥98% | Not Specified | Organic Synthesis, Dye Intermediate | 91-67-8 |

| Henan Newblue | Not Specified | Not Specified | Bulk Manufacturing | 91-67-8 |

A Scientist's Workflow for Supplier Qualification

Selecting a supplier should be a methodical process that prioritizes quality, consistency, and transparency. The following workflow illustrates a robust approach to qualifying a supplier for a critical intermediate like this compound.

Caption: Logical workflow for selecting and qualifying a chemical supplier.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document provided by a supplier. It is a formal record confirming that a specific batch (lot) of product meets its predetermined specifications.

Key Sections of a CoA and Their Importance:

-

Header Information: Includes supplier details, product name, CAS number, and, crucially, the Lot Number . All results on the CoA pertain exclusively to this specific lot.

-

Physical Properties: Lists characteristics like appearance (e.g., "Colorless to Yellow clear liquid"), density, and refractive index. These serve as a first-pass identity check upon receipt.

-

Purity Assay: This is the most critical test. For this compound, this is typically determined by Gas Chromatography (GC). A purity of >99.0% is a common specification for high-grade material. The result should be a precise number (e.g., 99.6%), not just "Passes."

-

Identity Confirmation: While not always present on basic CoAs, a comprehensive analysis may include references to spectral data (e.g., NMR, IR) confirming the molecular structure.

A trustworthy CoA is detailed, lot-specific, and clearly states the analytical methods used. Vague specifications or the absence of a lot number are significant red flags.

Independent Verification: A Protocol for Trust

While a CoA is essential, the principle of "trust but verify" is paramount in scientific research. Independent verification of purity for a new batch of a critical reagent is a self-validating step that ensures the integrity of subsequent experiments. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective method for this purpose.

Understanding Potential Impurities

Effective verification requires knowing what to look for. The primary synthesis route for this compound is the direct alkylation of m-toluidine. This process can lead to specific, predictable impurities:

-

m-Toluidine: Unreacted starting material.

-

N-Ethyl-m-toluidine: An intermediate product of incomplete alkyl

Methodological & Application

Authored by: Gemini, Senior Application Scientist

An Application Guide to the Utilization of N,N-Diethyl-m-toluidine in the Synthesis of Commercially Significant Dyes

Abstract

This compound (DEET), a substituted aromatic amine, serves as a pivotal intermediate in the synthesis of a diverse array of synthetic dyes.[1] Its unique molecular structure, featuring an activated aromatic ring and a tertiary amine, imparts enhanced reactivity and selectivity, making it an indispensable building block for complex organic colorants.[1] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of DEET's application in dye synthesis, focusing on two major classes: Rhodamine analogues and Azo dyes. The document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the causality behind critical process parameters.

Introduction: The Chemical Versatility of this compound

This compound (CAS No. 91-67-8) is a colorless to yellowish liquid characterized by the molecular formula C₁₁H₁₇N.[2] Its structure consists of a toluene backbone with a diethylamino group at the meta-position. This configuration is key to its utility in dye chemistry. The electron-donating nature of both the diethylamino and methyl groups makes the aromatic ring highly electron-rich, thereby activating it towards electrophilic aromatic substitution reactions—a cornerstone of many dye synthesis pathways.[2][3]

DEET is a critical precursor for various dye classes, including but not limited to, Acid Blue 15, Alkaline Blue 67, and Disperse Blue 366.[2] Its role extends beyond textiles and plastics into the realm of pharmaceuticals and advanced materials, where it contributes to the synthesis of complex molecules and active ingredients.[1][4] This guide will focus on its application in synthesizing fluorescent rhodamine analogues and vibrant azo colorants.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91-67-8 | [2][4] |

| Molecular Formula | C₁₁H₁₇N | [2] |

| Molecular Weight | 163.26 g/mol | [2] |

| Appearance | Colorless to yellowish liquid | [2][4] |

| Boiling Point | ~107 °C (at 20 mmHg) | [5] |

| Density | ~0.92 g/mL | [2] |

| Solubility | Soluble in organic solvents; limited in water | [2] |

Synthesis of Rhodamine-Type Dyes

Rhodamine dyes are renowned for their brilliant fluorescence, high quantum yields, and exceptional photostability, making them essential tools in biological imaging and diagnostics.[6] The synthesis of rhodamines typically involves the condensation of an m-aminophenol derivative with an anhydride.[6][7] this compound, being structurally analogous to N,N-diethyl-m-aminophenol, can be employed in a similar fashion to create rhodamine-like structures.

Core Mechanism: Acid-Catalyzed Condensation and Cyclization

The reaction proceeds via a Friedel-Crafts acylation mechanism. Two molecules of this compound react with one molecule of an acid anhydride (e.g., phthalic anhydride). The reaction is typically conducted at high temperatures (180-200°C), which provides the necessary activation energy for the condensation and subsequent cyclization to form the characteristic xanthene core of the rhodamine dye.[6] The high temperature drives off the water molecule formed during the reaction, pushing the equilibrium towards the product.

Experimental Protocol: Synthesis of a Rhodamine Analogue

This protocol describes the synthesis of a rhodamine-type dye using this compound and phthalic anhydride.[6]

Materials:

-

This compound (2.0 mol)

-

Phthalic anhydride (1.0 mol)

-

Hot Ethanol

-

Dilute Hydrochloric Acid

-

High-temperature reaction vessel with magnetic stirring and a condenser

Procedure:

-

Reaction Setup: In a high-temperature reaction vessel, combine this compound (2.0 mol) and phthalic anhydride (1.0 mol).

-

Condensation: Heat the mixture to 180-200°C with continuous stirring for 4-6 hours.

-

Causality Note: This high-temperature step is critical for driving the endergonic condensation and cyclization reactions to form the xanthene scaffold. The mixture will become viscous and develop an intense color as the dye is formed.[6]

-

-

Cooling and Dissolution: After the reaction period, allow the vessel to cool to approximately 80-90°C. Carefully dissolve the resulting solid mass in a minimal volume of hot ethanol.

-

Precipitation: Pour the ethanolic solution into a large volume of dilute hydrochloric acid while stirring. This protonates the dye molecule, causing it to precipitate out of the solution.

-

Isolation and Purification: Collect the crude dye precipitate by filtration. Wash the solid thoroughly with deionized water to remove residual acid and other water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60°C) to constant weight.

Workflow Diagram

Caption: Workflow for the synthesis of a Rhodamine analogue.

Synthesis of Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[8][9] The synthesis is a robust two-step process involving diazotization followed by an azo coupling reaction.[3][9]

Core Mechanism: Diazotization and Azo Coupling

-

Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at low temperatures (0-5°C).[8] This converts the amine into a highly reactive diazonium salt. The low temperature is crucial to prevent the thermal decomposition of the unstable diazonium salt.[3]

-

Azo Coupling: The diazonium salt, a potent electrophile, is then reacted with a coupling component. This compound is an excellent coupling component due to its electron-rich aromatic ring.[3] The electrophilic diazonium ion attacks the activated ring, typically at the para-position relative to the strongly activating diethylamino group, to form the stable azo linkage (–N=N–) and generate the final dye.[3]

Experimental Protocol: Synthesis of an Azo Disperse Dye

This protocol is adapted from the synthesis of N,N-diethyl-3-methyl-4-((4-nitrophenyl)diazenyl)aniline, a representative disperse dye.[3]

Materials:

-

4-Nitroaniline (0.01 mol, 1.38 g)

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂) (0.01 mol, 0.69 g)

-

This compound (0.01 mol, 1.63 g)

-

Sodium Acetate

-

Ice, Deionized Water

Procedure: Part A: Diazotization of 4-Nitroaniline

-

Amine Solution: In a 250 mL beaker, dissolve 4-nitroaniline (1.38 g) in a solution of concentrated HCl (3 mL) and water (10 mL). Heat gently if necessary to achieve dissolution, then cool the solution to 0-5°C in an ice bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (0.69 g) in 5 mL of cold water. Add this solution dropwise to the stirred 4-nitroaniline solution, ensuring the temperature remains below 5°C.

-

Causality Note: Maintaining a low temperature is paramount. If the temperature rises, the diazonium salt will decompose, leading to side reactions and significantly reduced yield.[3]

-

-

Diazonium Salt Formation: Continue stirring the mixture in the ice bath for 15 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and is ready for the coupling step.

Part B: Azo Coupling

-

Coupling Component Solution: In a separate beaker, dissolve this compound (1.63 g) in a solution of HCl (2 mL) and water (20 mL). Cool this solution to 0-5°C in an ice bath.

-

Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold, stirred solution of this compound.

-

pH Adjustment: Add a solution of sodium acetate to the mixture until the pH is between 4 and 5. A colored precipitate of the azo dye will form immediately.

-

Causality Note: The coupling reaction rate is pH-dependent. A slightly acidic pH (4-5) is optimal for this specific coupling to an amine, ensuring the diazonium salt is present in sufficient concentration without deactivating the coupling component.

-

-

Isolation and Purification: Stir the mixture for an additional 30 minutes in the ice bath. Collect the dye by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or diethyl ether.[10]

Mechanism Diagram

Caption: General mechanism for Azo Dye synthesis.

Purification and Characterization

The purity of a synthesized dye is critical for its application. Crude synthetic dyes often contain unreacted starting materials, by-products, and inorganic salts.[11]

Purification Techniques:

-

Recrystallization: A standard method for purifying solid dyes. The choice of solvent is crucial and is often determined empirically. Ethanol and diethyl ether are common choices.[10]

-

Column Chromatography: For high-purity applications, dry column chromatography or HPLC can be employed to separate the desired dye from closely related impurities.[12]

-

Liquid-Liquid Extraction: This technique is useful for removing impurities with different solubilities, often used during the work-up phase of a reaction.[10]

Characterization Methods:

-

UV-Vis Spectroscopy: Used to determine the maximum absorbance wavelength (λmax) of the dye, which corresponds to its color.[10]

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the successful synthesis of the target molecule.[10]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized dye.

-

Infrared Spectroscopy (IR): Helps to identify functional groups present in the dye molecule, such as the characteristic N=N stretch in azo dyes.[10]

Table 2: Representative Characterization Data for an Azo Dye

| Analysis | Observation | Significance | Source |

| Melting Point (M.P.) | 133.00–135.00 °C | Indicator of purity | [10] |

| UV-Vis (MeOH) | λmax = 476.0 nm | Corresponds to the orange color | [10] |

| ¹H NMR (CDCl₃) | Peaks in aromatic (δ 7-9) and aliphatic (δ 3-4) regions | Confirms proton environment | [10] |

| ¹³C NMR (CDCl₃) | Peaks corresponding to aromatic and aliphatic carbons | Confirms carbon skeleton | [10] |

| IR (neat, cm⁻¹) | ~1495 (N=N), ~1591 & 1326 (NO₂) | Confirms key functional groups | [10] |

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of important classes of dyes. Its activated aromatic system readily participates in electrophilic substitution reactions, enabling the straightforward, high-yield production of rhodamine analogues and azo dyes. The protocols outlined in this guide are robust and scalable, providing a solid foundation for researchers in synthetic chemistry, materials science, and drug development. By understanding the causality behind the reaction steps, scientists can better troubleshoot and adapt these methodologies for the creation of novel colorants and functional molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jchemrev.com [jchemrev.com]

- 10. mdpi.com [mdpi.com]

- 11. EP1192224B1 - Purification of aqueous dye solutions - Google Patents [patents.google.com]

- 12. Purification procedures for synthetic dyes: Part 1—dry column chromatography | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using N,N-Diethyl-m-toluidine as a Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-m-toluidine (CAS 91-67-8), a tertiary aromatic amine, is a versatile and economically significant building block in organic synthesis.[1][2] Its unique structural features—a nucleophilic diethylamino group and a methyl-substituted aromatic ring—offer a rich platform for a variety of chemical transformations, making it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs).[1][3] This guide provides detailed application notes and protocols for the synthesis of pharmaceuticals leveraging this compound, moving from well-established syntheses to prospective applications in diverse therapeutic areas. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Part 1: Core Application - Synthesis of N,N-Diethyl-m-toluamide (DEET)

The most prominent and commercially significant pharmaceutical application stemming from the this compound structural motif is the synthesis of N,N-Diethyl-m-toluamide (DEET), the active ingredient in many insect repellents. While many common laboratory and industrial syntheses of DEET commence from m-toluic acid, the close structural relationship and the potential for the synthesis to start from a toluidine derivative make this an essential starting point for understanding the utility of this chemical family.

Scientific Rationale

The synthesis of DEET involves the formation of an amide bond between the diethylamine moiety and a derivative of m-toluic acid.[4][5] The most efficient laboratory-scale synthesis first activates the carboxylic acid of m-toluic acid by converting it into a more reactive acyl chloride. This acyl chloride then readily reacts with diethylamine to form the desired amide. This two-step process is favored over the direct reaction of the carboxylic acid and amine, which would primarily result in an acid-base neutralization to form a stable ammonium salt.[4]

Experimental Workflow: Synthesis of DEET

Caption: Workflow for the two-step synthesis of DEET.

Detailed Protocol: Two-Step Synthesis of DEET from m-Toluic Acid

This protocol outlines a common and reliable method for the synthesis of DEET.

Step 1: Synthesis of m-Toluoyl Chloride

-

Reagent Preparation: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction Setup: To the flask, add m-toluic acid (0.1 mol, 13.6 g) and thionyl chloride (0.15 mol, 11 mL).

-

Reaction Conditions: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with a damp pH paper at the top of the condenser).

-

Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude m-toluoyl chloride is a yellowish liquid and is typically used in the next step without further purification.

Step 2: Synthesis of N,N-Diethyl-m-toluamide (DEET)

-

Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a solution of diethylamine (0.2 mol, 20.8 mL) in 50 mL of an inert solvent such as diethyl ether or toluene. Cool the solution in an ice bath.

-

Reaction Setup: Slowly add the crude m-toluoyl chloride from Step 1 to the dropping funnel.

-

Reaction Conditions: Add the m-toluoyl chloride dropwise to the diethylamine solution while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Isolation:

-

Wash the reaction mixture with 50 mL of 5% HCl to remove excess diethylamine.

-

Wash with 50 mL of 5% NaOH to remove any unreacted m-toluic acid.

-

Wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude DEET.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by GC) | >98% |

| Boiling Point | 160-162 °C at 19 mmHg |

Part 2: Application Notes for the Synthesis of Local Anesthetics

The N,N-diethylaminoethyl group is a common pharmacophore in a class of local anesthetics that includes lidocaine and trimecaine. While the direct synthesis of these drugs often starts with differently substituted anilines, this compound can be considered a key starting material for the synthesis of novel analogs or as a precursor to intermediates for established drugs through functional group transformations.

Scientific Rationale: The Amide Linkage in Local Anesthetics

Many local anesthetics are amides, formed by the reaction of an aromatic amine with an α-chloroacetyl chloride, followed by nucleophilic substitution of the chlorine with a dialkylamine.[1][6] The aromatic ring provides lipophilicity, which is crucial for penetrating nerve membranes, while the tertiary amine group provides hydrophilicity and is the site of protonation, which is important for the drug's mechanism of action.

Proposed Synthetic Pathway: Towards a Lidocaine Analog from this compound

A plausible synthetic route to a lidocaine analog can be envisioned starting from this compound. This would involve the introduction of an amino group at the ortho position to the diethylamino group, followed by acylation and subsequent reaction with another amine. A key transformation would be a directed ortho-metalation.

Caption: Proposed workflow for a lidocaine analog.

Application Protocol: Synthesis of a Novel Amide-Type Local Anesthetic Analog

This protocol describes a hypothetical synthesis to illustrate the potential of this compound.

Step 1: ortho-Amination of this compound

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C.

-

Reaction Setup: Slowly add n-butyllithium (1.1 equivalents) to the solution and stir for 1 hour at -78 °C.

-

Reaction Conditions: To the resulting deep-colored solution, add a suitable aminating agent (e.g., a dialkylaminomethoxide) and allow the reaction to slowly warm to room temperature overnight.

-

Work-up and Isolation: Quench the reaction with saturated ammonium chloride solution. Extract the product with diethyl ether, dry the organic layer, and purify by column chromatography.

Step 2: Acylation of the ortho-Amino Intermediate

-

Reagent Preparation: Dissolve the purified ortho-amino-N,N-diethyl-m-toluidine (5 mmol) in glacial acetic acid (20 mL).

-

Reaction Setup: Add chloroacetyl chloride (1.1 equivalents) dropwise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture for 2-4 hours.

-

Work-up and Isolation: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry.

Step 3: Synthesis of the Final Lidocaine Analog

-

Reagent Preparation: In a round-bottom flask, dissolve the acylated intermediate (2 mmol) in toluene (20 mL).

-

Reaction Setup: Add an excess of the desired secondary amine (e.g., diethylamine, 3 equivalents).

-

Reaction Conditions: Reflux the mixture for 4-6 hours.

-

Work-up and Isolation: After cooling, wash the reaction mixture with water and brine. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Part 3: Application Notes for the Synthesis of Anticonvulsant and Anti-inflammatory Agents

The toluidine scaffold is present in a number of anticonvulsant and anti-inflammatory drugs. Functionalization of the aromatic ring of this compound can provide access to a variety of intermediates for the synthesis of novel compounds in these therapeutic classes.

Scientific Rationale: The Vilsmeier-Haack Reaction as a Gateway to Heterocycles

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds, such as N,N-dialkylanilines.[7] The resulting aldehyde can then be used as a versatile handle to construct a wide range of heterocyclic systems, many of which are found in anticonvulsant and anti-inflammatory drugs.

Proposed Synthetic Pathway: From this compound to a Heterocyclic Core

Caption: Proposed workflow for a heterocyclic core.

Application Protocol: Vilsmeier-Haack Formylation and Subsequent Cyclization

Step 1: Vilsmeier-Haack Formylation of this compound

-

Reagent Preparation: In a three-necked flask under an inert atmosphere, cool dimethylformamide (DMF, 5 equivalents) to 0 °C.

-

Reaction Setup: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction Conditions: Add this compound (1 equivalent) dropwise to the Vilsmeier reagent at 0 °C. After the addition, heat the reaction mixture to 60-80 °C for 2-4 hours.

-